N-Benzyl-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of N2-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE may involve continuous-flow synthesis techniques to ensure efficient and scalable production. Continuous-flow reactors offer better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH~3~COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Amines, thiols, dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or amines
Substitution: Formation of substituted thiophenes
Scientific Research Applications
N~2~-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide
- 5-chloro-N-(5-methyl-2-pyridinyl)-2-thiophenesulfonamide
Uniqueness
N~2~-BENZYL-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of both a benzyl group and a fluorine atom, which enhance its chemical stability and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H10FNO2S2 |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-benzyl-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key |
XIHROLDOWTZZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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